molecular formula C15H21NO B14884387 2-Benzyl-2-azaspiro[3.5]nonan-7-ol

2-Benzyl-2-azaspiro[3.5]nonan-7-ol

Cat. No.: B14884387
M. Wt: 231.33 g/mol
InChI Key: ZOXNDHNJARRSBL-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[3.5]nonan-7-ol is a heterocyclic organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields of research and industry. This compound is characterized by a spirocyclic structure, which contributes to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-ol typically involves the reaction of benzylamine with cyclohexanone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetone and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Properties

IUPAC Name

2-benzyl-2-azaspiro[3.5]nonan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-14-6-8-15(9-7-14)11-16(12-15)10-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXNDHNJARRSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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